molecular formula C8H9F2NO B13198539 [2-(1,1-Difluoroethyl)pyridin-4-yl]methanol

[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol

Cat. No.: B13198539
M. Wt: 173.16 g/mol
InChI Key: KFSISQIAJDGPIG-UHFFFAOYSA-N
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Description

[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol: is a chemical compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol It is characterized by the presence of a pyridine ring substituted with a difluoroethyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,1-Difluoroethyl)pyridin-4-yl]methanol typically involves the reaction of pyridine derivatives with difluoroethyl reagents under controlled conditions. One common method involves the use of 2-(1,1-difluoroethyl)pyridine as a starting material, which is then subjected to a reduction reaction to introduce the methanol group . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may be optimized by controlling parameters such as temperature, pressure, and reaction time . Additionally, the use of catalysts and automated monitoring systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [2-(1,1-Difluoroethyl)pyridin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s lipophilicity and binding affinity to target proteins. The methanol group can participate in hydrogen bonding and electrostatic interactions , affecting the compound’s overall activity . These interactions can modulate various biochemical pathways , leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol is unique due to the presence of both the difluoroethyl and methanol groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

[2-(1,1-difluoroethyl)pyridin-4-yl]methanol

InChI

InChI=1S/C8H9F2NO/c1-8(9,10)7-4-6(5-12)2-3-11-7/h2-4,12H,5H2,1H3

InChI Key

KFSISQIAJDGPIG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)CO)(F)F

Origin of Product

United States

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